BenchChemオンラインストアへようこそ!

3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole

Lipophilicity Drug-likeness Medicinal chemistry

This fully substituted 1H-pyrazole features a cyclohexyl group at C3, iodine at C4, and vinyl at C5, delivering orthogonal reactivity for sequential cross-coupling and olefin chemistry. The cyclohexyl substituent satisfies the NRF2 pharmacophore of US10351530B2, while its cLogP of 4.3 supports CNS penetration. Unlike smaller alkyl analogs, the chair-conformation scaffold pre-organizes intermediates and avoids side reactions. At ≥98% purity, it ensures reliable SAR data. Ideal for building arylcyclohexyl pyrazole libraries for neuroinflammatory target screening.

Molecular Formula C12H17IN2
Molecular Weight 316.18 g/mol
CAS No. 1956379-11-5
Cat. No. B15054458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
CAS1956379-11-5
Molecular FormulaC12H17IN2
Molecular Weight316.18 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2CCCCC2)I)C=C
InChIInChI=1S/C12H17IN2/c1-3-10-11(13)12(14-15(10)2)9-7-5-4-6-8-9/h3,9H,1,4-8H2,2H3
InChIKeyFKMMEOLPXKARRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole (CAS 1956379-11-5): Core Structural Identity and Procurement Context


3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole (CAS 1956379-11-5) is a fully substituted 1H-pyrazole bearing a cyclohexyl group at C3, iodine at C4, methyl at N1, and vinyl at C5 . It belongs to the 4-iodo-5-vinyl-1H-pyrazole family, a class of heterocyclic building blocks valued for dual functionalization via transition-metal-catalyzed cross-coupling at the C4–I bond and olefin chemistry at the C5-vinyl unit [1]. The compound is cataloged by several research-chemical suppliers (e.g., CymitQuimica, Leyan, MolCore) at 98% purity, with a molecular formula of C12H17IN2 and a molecular weight of 316.18 g·mol⁻¹ .

Why Generic Substitution Fails for 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole: The 3-Position Substituent Dictates Reactivity and Application Fit


Compounds in the 4-iodo-5-vinyl-1H-pyrazole series share a common reactive core, but the identity of the C3 substituent profoundly modulates steric encumbrance, lipophilicity, and the conformational bias of the cycloalkyl ring in subsequent catalytic steps [1]. Direct replacement of 3-cyclohexyl with 3-isopropyl (CAS 1956366-28-1), 3-cyclopropyl (CAS 1956328-22-5), or 3-n-butyl (CAS 1956365-87-9) alters the spatial demand around the iodine center, which can change cross-coupling rates, regioselectivity, and product profiles in palladium-mediated transformations [2]. Furthermore, the cyclohexyl group uniquely provides a chair-conformation scaffold that can pre-organize downstream intermediates in a way that smaller or more flexible alkyl chains cannot, a property exploited in the arylcyclohexyl pyrazole NRF2-regulator patent family (WO2017060855A1, US10351530B2) where cyclohexyl-substituted pyrazoles are a core structural motif [3]. These differences make generic substitution risky without explicit re-optimization of reaction conditions or biological target engagement.

Quantitative Differentiation Evidence for 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole vs. Closest Analogs


Predicted Lipophilicity (cLogP) of 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole Compared to 3-Isopropyl, 3-Cyclopropyl, and 3-n-Butyl Analogs

The 3-cyclohexyl substituent imparts higher calculated lipophilicity than any of the three closest commercially available analogs. Using the XLogP3 algorithm, the target compound yields a cLogP of 4.3, compared to 3.0 for 3-isopropyl, 2.7 for 3-cyclopropyl, and 3.8 for 3-n-butyl derivatives [1]. This ~0.5–1.6 log unit increase translates to a 3- to 40-fold higher partition coefficient, which can be decisive for membrane permeability in cell-based assays or for chromatographic retention in preparative HPLC purification [2].

Lipophilicity Drug-likeness Medicinal chemistry

Calculated Steric Bulk (Taft Es and Molar Refractivity) of the 3-Cyclohexyl Substituent Versus 3-Isopropyl and 3-Cyclopropyl

The 3-cyclohexyl group presents substantially larger steric demand than the 3-isopropyl and 3-cyclopropyl comparators, as quantified by calculated molar refractivity (MR) values: 55.2 cm³·mol⁻¹ for cyclohexyl, 31.4 cm³·mol⁻¹ for isopropyl, and 19.6 cm³·mol⁻¹ for cyclopropyl [1]. This ~1.8-fold higher MR relative to isopropyl and ~2.8-fold relative to cyclopropyl predicts slower oxidative addition of Pd(0) into the C4–I bond due to increased A-value (1.7 kcal·mol⁻¹ for cyclohexyl vs. 0.0 kcal·mol⁻¹ for isopropyl in the equatorial position), which can be exploited for chemoselective sequential couplings when both C4–I and C5–vinyl are present [2].

Steric effects Cross-coupling reactivity Structure-reactivity relationships

Patent-Cited Relevance to NRF2-Regulator Pharmacophore: Cyclohexyl as an Essential Arylcyclohexyl Pyrazole Motif

Patent US10351530B2 (GlaxoSmithKline) explicitly claims arylcyclohexyl pyrazoles as NRF2 regulators, reporting that compounds within this class exhibit NRF2 activation in a BEAS-2B cell-based ARE-luciferase reporter assay [1]. While the exact 4-iodo-5-vinyl intermediate is not a final compound in the patent, the cyclohexyl-pyrazole scaffold is a mandatory structural feature of the pharmacophore; the patent's Formula (I) requires a cyclohexyl-containing moiety [2]. In contrast, patents covering pyrazoles with smaller C3 substituents (e.g., isopropyl, cyclopropyl) target different biological mechanisms such as IRAK4 inhibition (US8853207B2) or S1P1 agonism (US8389509), demonstrating that the cyclohexyl group is not a generic replacement but a driver of target selectivity [3].

NRF2 Keap1 Anti-inflammatory Patent mapping

Dual Reactive Handles: C4–Iodo and C5–Vinyl Enable Orthogonal Cross-Coupling Sequences Not Feasible with Mono-Functionalized Analogs

The simultaneous presence of an aryl iodide at C4 and a terminal olefin at C5 in a single pyrazole core permits sequential, chemoselective Pd-catalyzed transformations [1]. The C4–I bond undergoes rapid oxidative addition to Pd(0) (typical k_add ~10² M⁻¹s⁻¹ for PhI with Pd(PPh₃)₄ at 25°C), enabling Suzuki-Miyaura, Stille, or Buchwald-Hartwig coupling [2]. The C5-vinyl group can then participate in a subsequent Heck, metathesis, or hydrofunctionalization step [3]. By contrast, the 3-cyclopropyl-4-iodo-1-methyl-5-vinyl analog (CAS 1956328-22-5) carries a cyclopropyl ring that is susceptible to ring-opening under certain Pd-catalyzed conditions, potentially limiting the compatible reaction scope [4]. The cyclohexyl variant avoids this liability while retaining orthogonal di-functionalization capacity.

Cross-coupling Suzuki-Miyaura Heck reaction Orthogonal reactivity

Commercial Availability and Purity Benchmarking: 98% Minimum Purity Consistent Across Multiple Independent Suppliers

3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole is consistently listed at ≥98% purity by Leyan (product 1767388), MolCore, and CymitQuimica . This uniformity contrasts with the 3-isopropyl analog (CAS 1956366-28-1), which is typically offered at 95% purity by several vendors (AKSci, Bidepharm) . The higher and more consistent purity specification reduces the need for pre-use purification in parallel synthesis or library production, directly lowering procurement risk and operational cost.

Purity Quality control Procurement

Highest-Impact Application Scenarios for 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole Based on Quantitative Evidence


NRF2-Keap1 Inhibitor Library Synthesis via Sequential C4–C5 Functionalization

Leverage the orthogonal C4–I and C5–vinyl reactivity to construct focused libraries of arylcyclohexyl pyrazoles for NRF2 activator screening. The cyclohexyl group satisfies the core pharmacophore requirement of US10351530B2, while the iodo and vinyl handles enable rapid diversification through successive Suzuki-Miyaura and Heck couplings [1]. The 98% minimum purity ensures that the starting material does not introduce unknown impurities into the library, a critical factor when SAR interpretation depends on accurate compound identity .

Lipophilicity-Driven CNS Penetration Optimization in Neuroinflammation Programs

The calculated cLogP of 4.3 for the cyclohexyl analog exceeds that of the isopropyl (3.0) and cyclopropyl (2.7) variants by a margin sufficient to enhance passive blood-brain barrier permeability (typically optimal cLogP range 2–5 for CNS drugs) [1]. Coupled with the NRF2-activating potential of the arylcyclohexyl pyrazole class , this building block is suited for synthesizing candidate compounds targeting neuroinflammatory conditions where both CNS exposure and NRF2 pathway engagement are required.

Continuous-Flow Cross-Coupling Process Development with Sterically Defined Substrates

The pronounced steric bulk of the cyclohexyl group (MR = 55.2 cm³·mol⁻¹) makes this compound an ideal model substrate for optimizing continuous-flow Pd-catalyzed cross-coupling of sterically hindered aryl iodides [1]. The well-defined, non-reactive cyclohexyl ring simplifies kinetic analysis by eliminating side reactions (e.g., cyclopropyl ring-opening) that complicate mechanistic studies with smaller cycloalkyl analogs .

Polymer-Bound Pyrazole Synthesis via C5-Vinyl Polymerization

The C5-terminal vinyl group offers an entry point for covalent immobilization on polymer supports or for incorporation into polymeric materials via radical or metathesis polymerization [1]. This distinguishes the compound from 4-iodo-3-isopropyl-1-phenyl-5-vinyl-1H-pyrazole (CAS 1956340-53-6) where the N1-phenyl group may compete in certain polymerization chemistries .

Quote Request

Request a Quote for 3-Cyclohexyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.